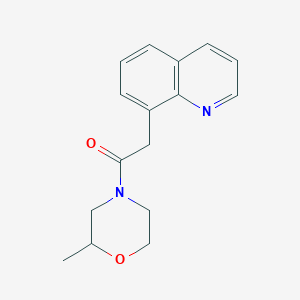
N-ethyl-2-methyl-N-phenylcyclopropane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-ethyl-2-methyl-N-phenylcyclopropane-1-carboxamide (EMPC) is a cyclopropane derivative that has been studied for its potential use in scientific research. This compound has shown promising results in various studies, including its ability to modulate the activity of certain receptors in the brain.
Wirkmechanismus
N-ethyl-2-methyl-N-phenylcyclopropane-1-carboxamide exerts its effects by binding to the sigma-1 receptor and the NMDA receptor. The sigma-1 receptor is a chaperone protein that regulates the activity of various ion channels and receptors in the brain. N-ethyl-2-methyl-N-phenylcyclopropane-1-carboxamide has been shown to enhance the activity of the sigma-1 receptor, leading to the modulation of various downstream signaling pathways.
Biochemical and Physiological Effects:
N-ethyl-2-methyl-N-phenylcyclopropane-1-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to modulate the release of various neurotransmitters, including dopamine, serotonin, and glutamate. N-ethyl-2-methyl-N-phenylcyclopropane-1-carboxamide has also been shown to have neuroprotective effects, protecting neurons from various insults, including oxidative stress and excitotoxicity.
Vorteile Und Einschränkungen Für Laborexperimente
N-ethyl-2-methyl-N-phenylcyclopropane-1-carboxamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. N-ethyl-2-methyl-N-phenylcyclopropane-1-carboxamide has also been shown to have low toxicity, making it suitable for in vitro and in vivo studies. However, one limitation of N-ethyl-2-methyl-N-phenylcyclopropane-1-carboxamide is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of N-ethyl-2-methyl-N-phenylcyclopropane-1-carboxamide. One potential area of research is the development of novel sigma-1 receptor ligands based on the structure of N-ethyl-2-methyl-N-phenylcyclopropane-1-carboxamide. These ligands could be used to further elucidate the role of the sigma-1 receptor in various physiological and pathological processes. Another potential area of research is the use of N-ethyl-2-methyl-N-phenylcyclopropane-1-carboxamide as a potential therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. The neuroprotective effects of N-ethyl-2-methyl-N-phenylcyclopropane-1-carboxamide make it a promising candidate for further investigation in this area.
Synthesemethoden
N-ethyl-2-methyl-N-phenylcyclopropane-1-carboxamide can be synthesized through a multistep process starting from commercially available starting materials. The first step involves the reaction of N-phenylethylamine with methyl acrylate to yield N-phenyl-2-methyl-3-oxobutanamide. This intermediate is then treated with sodium borohydride to reduce the carbonyl group, followed by the reaction with cyclopropanecarbonyl chloride to yield N-ethyl-2-methyl-N-phenylcyclopropane-1-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-ethyl-2-methyl-N-phenylcyclopropane-1-carboxamide has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to modulate the activity of certain receptors in the brain, including the sigma-1 receptor and the N-methyl-D-aspartate (NMDA) receptor. These receptors are involved in various physiological and pathological processes, including pain perception, learning and memory, and neurodegenerative diseases.
Eigenschaften
IUPAC Name |
N-ethyl-2-methyl-N-phenylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-3-14(11-7-5-4-6-8-11)13(15)12-9-10(12)2/h4-8,10,12H,3,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRCBUJIYNLCWPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)C2CC2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Methyl-1-[4-(piperidine-1-carbonyl)piperazin-1-yl]pentan-1-one](/img/structure/B7508049.png)

![1-(2-Chlorophenyl)-3-[(1,5-dimethylpyrrol-2-yl)methyl]urea](/img/structure/B7508062.png)


![2-(2-Bicyclo[2.2.1]heptanyl)-1-(4-methoxypiperidin-1-yl)ethanone](/img/structure/B7508070.png)






